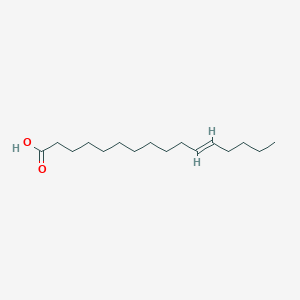

11-Hexadecenoic acid

Description

11-Hexadecenoic acid has been reported in Gryllotalpa orientalis with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYDQCXGIMHLL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313194 | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73292-39-4, 2271-34-3 | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73292-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Hexadecenoic Acid: Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of 11-Hexadecenoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the structural and chemical properties of its isomers, its roles in biological signaling, and detailed experimental protocols for its study.

Chemical Structure and Identification

This compound is a monounsaturated fatty acid with the molecular formula C16H30O2.[1][2][3] Its structure is characterized by a 16-carbon chain with a single double bond located at the 11th carbon atom from the carboxylic acid group.[3] This double bond can exist in two stereoisomeric forms: cis (Z) and trans (E), which exhibit distinct chemical and biological properties.

The key identifiers for the cis and trans isomers of this compound are detailed below.

| Identifier | (Z)-11-Hexadecenoic Acid | (E)-11-Hexadecenoic Acid |

| IUPAC Name | (11Z)-hexadec-11-enoic acid[4] | (11E)-hexadec-11-enoic acid[5][6] |

| Synonyms | cis-Palmitvaccenic acid[4] | Lycopodic acid, Lycopodiumoleic acid[6] |

| CAS Number | 2416-20-8[7][8] | 2271-34-3[2][9] |

| Canonical SMILES | CCCCC/C=C\CCCCCCCCCC(=O)O[4] | CCCCC/C=C/CCCCCCCCCC(=O)O[6][9] |

| Isomeric SMILES | C(CCCCC=CCCCC)CCCCC(O)=O[1] | |

| InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-[1][7][8] | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+[5][9] |

| InChIKey | JGMYDQCXGIMHLL-WAYWQWQTSA-N[1][7][8] | JGMYDQCXGIMHLL-AATRIKPKSA-N[9] |

Physicochemical Properties

This compound is described as a colorless to pale yellow liquid at room temperature, though some sources also classify it as a solid.[3][10] This discrepancy may depend on the specific isomer and purity. It is largely insoluble in water but soluble in organic solvents such as ethanol, chloroform, and hexane.[2][3][9]

The following table summarizes key quantitative physicochemical properties for both isomers. Note that many available values are computationally predicted rather than experimentally determined.

| Property | (Z)-11-Hexadecenoic Acid | (E)-11-Hexadecenoic Acid |

| Molecular Weight | 254.41 g/mol [1][2] | 254.41 g/mol [2] |

| Melting Point | 375.75 K (102.6 °C) (Predicted)[11] | Not Available |

| Boiling Point | 715.69 K (442.54 °C) (Predicted)[11] | 368.94 °C @ 760 mm Hg (Estimated) |

| Water Solubility | 0.1334 mg/L @ 25 °C (Estimated) | 0.00045 g/L (Predicted)[12] |

| pKa (Strongest Acidic) | 4.95 (Predicted)[13] | 4.95 (Predicted)[12] |

| logP (Octanol/Water) | 5.328 (Predicted)[11] | 6.71 (Predicted)[12] |

| Polar Surface Area | 37.3 Ų (Predicted)[13] | 37.3 Ų (Predicted)[12] |

| Hydrogen Bond Donor Count | 1 (Predicted)[13] | 1 (Predicted)[12] |

| Hydrogen Bond Acceptor Count | 2 (Predicted)[13] | 2 (Predicted)[12] |

| Rotatable Bond Count | 13 (Predicted)[13] | 13 (Predicted)[12] |

Biological Roles and Signaling Pathways

This compound plays significant roles in the biology of various organisms, from insects to humans. It is a known precursor in pheromone biosynthesis and is involved in general lipid metabolism and cellular signaling.

Pheromone Biosynthesis

(Z)-11-Hexadecenoic acid is a crucial intermediate in the biosynthesis of sex pheromones in several moth species.[4] A well-documented example is the processionary moth, Thaumetopoea pityocampa, which uses (Z)-13-hexadecen-11-ynyl acetate as its primary sex pheromone. The biosynthesis begins with the common saturated fatty acid, palmitic acid, which undergoes a series of desaturation steps catalyzed by specific enzymes. The initial and key step is the introduction of a cis double bond at the Δ11 position of palmitic acid by a Δ11-desaturase enzyme, yielding (Z)-11-hexadecenoic acid. This is followed by further enzymatic modifications to produce the final pheromone component.

General Lipid Metabolism and Signaling

As a monounsaturated fatty acid, this compound is involved in broader lipid metabolism. While research on the specific signaling roles of the 11-isomer is less extensive than for its positional isomers like palmitoleic acid (9-cis-16:1), hexadecenoic acids are recognized as potential "lipokines"—lipid hormones that can influence metabolic processes such as insulin sensitivity. They are integral components of triglycerides for energy storage and phospholipids in cell membranes. Some studies suggest that hexadecenoic acids can participate in signaling cascades that regulate inflammation and cell proliferation, potentially through pathways involving the activation of p38 mitogen-activated protein kinase (p38) and cytosolic phospholipase A2 (cPLA2).

Experimental Protocols

The study of this compound typically involves its extraction from a biological matrix, followed by purification and analytical characterization, most commonly by gas chromatography-mass spectrometry (GC-MS).

Extraction of Fatty Acids from Biological Tissues

This protocol is a generalized method for total lipid extraction from tissues, such as insect pheromone glands, adaptable for other biological samples.

Materials:

-

Biological tissue (e.g., insect glands, plasma, cell culture)

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Glass vials, homogenizer, centrifuge

Procedure:

-

Sample Collection: Dissect or collect the tissue of interest. For glands, this is often done in cold PBS.

-

Homogenization: Place the tissue in a glass vial. Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to the tissue. Homogenize thoroughly using a probe sonicator or glass homogenizer. The volume should be sufficient to create a single-phase system with the water present in the tissue.

-

Phase Separation: Add chloroform and water (or PBS) to the homogenate to break the single phase into two distinct layers. A common ratio is 1:1:0.9 of chloroform:methanol:water after all additions.

-

Lipid Collection: Centrifuge the mixture to achieve clear separation of the layers. The lower chloroform layer contains the total lipid extract. Carefully collect this layer using a Pasteur pipette and transfer it to a clean vial.

-

Drying and Storage: Dry the lipid extract over anhydrous sodium sulfate to remove residual water. The solvent can then be evaporated under a gentle stream of nitrogen. Store the dried lipid extract at -20°C or lower until analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of fatty acids must be derivatized to a more volatile form, typically a methyl ester.

Materials:

-

Dried lipid extract

-

Hexane

-

Methanolic NaOH (e.g., 1 M) or Boron Trifluoride-Methanol (BF3-MeOH, 14%)

-

Methanolic HCl (e.g., 1 M) (if using NaOH)

Procedure (using Methanolic NaOH/HCl):

-

Resuspend Lipids: Dissolve the dried lipid extract in a small volume of hexane (e.g., 1 mL).

-

Transesterification: Add methanolic NaOH (e.g., 0.2 mL). Vortex the mixture vigorously for 1-2 minutes. Heating gently (e.g., 50°C) can facilitate the reaction.

-

Neutralization: After cooling, add methanolic HCl to neutralize the NaOH.

-

FAME Extraction: Add hexane to extract the FAMEs. The upper hexane layer, containing the FAMEs, is carefully transferred to a new vial for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a representative GC-MS protocol for the analysis of FAMEs. The specific conditions, particularly the oven temperature program, must be optimized to achieve separation of isomers.

Instrumentation and Columns:

-

Gas Chromatograph coupled to a Mass Spectrometer (Electron Ionization source).

-

Column: A polar capillary column is required for separating fatty acid isomers. A common choice is a polyethylene glycol (wax) column (e.g., DB-WAX or HP-INNOWAX, 30-50 m length, 0.2-0.25 mm i.d., 0.25-0.5 µm film thickness).

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.6-1.2 mL/min).

-

Inlet Temperature: 250-260°C.

-

Injection Mode: Splitless (for trace analysis) or Split.

-

Oven Program (Example for C16 Isomer Separation):

-

Initial temperature: 195°C, hold for 25-30 minutes.

-

Ramp 1: Increase by 10°C/min to 205°C, hold for 10-15 minutes.

-

Ramp 2: Increase by 30°C/min to 240°C, hold for 10 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 260°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: To identify unknown compounds by comparing mass spectra to libraries (e.g., NIST). Scan range m/z 40-400.

-

Selected Ion Monitoring (SIM): For quantitative analysis of known fatty acids, monitoring characteristic ions to increase sensitivity.

-

References

- 1. agilent.com [agilent.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. agilent.com [agilent.com]

- 10. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hexadecenoic acid, Z-11- (CAS 2416-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. A protocol for GC–MS-based metabolomic analysis in mature seed of rice (Oryza sativa L.) [protocols.io]

An In-depth Technical Guide on the Biological Role of (Z)-11-Hexadecenoic Acid and its Isomers in Mammals

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the biological roles of various hexadecenoic acid isomers, particularly palmitoleic acid ((Z)-9-hexadecenoic acid) and sapienic acid ((Z)-6-hexadecenoic acid). However, there is a significant scarcity of specific research on the distinct biological role of (Z)-11-Hexadecenoic acid (also known as palmitvaccenic acid or 16:1n-5) in mammals. While it has been identified in mammalian tissues, its functional significance remains largely uncharacterized. This guide will briefly summarize the limited available information on (Z)-11-Hexadecenoic acid and provide a comprehensive overview of its well-studied isomers to offer a valuable resource for researchers in this field.

(Z)-11-Hexadecenoic Acid: An Enigmatic Fatty Acid

(Z)-11-Hexadecenoic acid is a monounsaturated fatty acid that has been detected in various mammalian sources, including milk fat and intramuscular fat. Despite its presence, its specific physiological functions, metabolic pathways, and potential therapeutic applications in mammals are not well-defined in current scientific literature. Much of the research on C16:1 fatty acids has concentrated on its isomers, which have demonstrated significant biological activities.

Palmitoleic Acid ((Z)-9-Hexadecenoic Acid): A Key Lipokine

Palmitoleic acid (16:1n-7) is the most abundant and well-researched C16:1 isomer in mammals. It is recognized as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and regulates metabolic processes in distant organs like the liver and muscles.[1][2][3][4]

Metabolic Regulation

Palmitoleic acid plays a crucial role in systemic metabolic homeostasis. Its key functions include:

-

Improved Insulin Sensitivity: It enhances insulin action in both muscle and liver tissues.[2][3]

-

Suppression of Hepatosteatosis: Palmitoleic acid can prevent the accumulation of fat in the liver.[2][3]

-

Regulation of Glucose Metabolism: It has been shown to promote glucose transport in skeletal muscle.[1]

Anti-Inflammatory Effects

Palmitoleic acid exhibits significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines in adipocytes and macrophages, potentially mitigating the chronic low-grade inflammation associated with metabolic diseases.[2][5]

Signaling Pathways

The biological effects of palmitoleic acid are mediated through several key signaling pathways:

-

AMP-activated protein kinase (AMPK) Pathway: Palmitoleic acid can activate AMPK, a central regulator of cellular energy homeostasis, which contributes to its beneficial effects on glucose and lipid metabolism.

-

mTOR Signaling: The mechanistic target of rapamycin (mTOR) signaling pathway, a crucial regulator of cell metabolism and inflammation, has been shown to control the levels of palmitoleic acid.[6]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Palmitoleic acid can activate PPARα, a transcription factor that governs the expression of genes involved in fatty acid metabolism.[3]

Caption: Signaling pathways influenced by palmitoleic acid.

Quantitative Data from In Vivo Studies

| Parameter | Animal Model | Dosage/Concentration | Effect | Reference |

| Body Weight & Metabolism | High-fat diet-induced obese mice | 300 mg/kg/day (oral gavage) | Prevented body mass gain, reduced adipocyte hypertrophy | [5] |

| Hepatic Steatosis | High-fat diet-induced obese mice | 300 mg/kg/day (oral gavage) | Decreased liver triglycerides and total cholesterol | [5] |

| Insulin Resistance | KK-Ay Mice (genetic type 2 diabetes) | 300 mg/kg/day (oral gavage) | Reduced insulin resistance and hepatic lipid accumulation | [4] |

| Atherosclerosis | LDL receptor knockout mice | Supplementation in high-fat diet | Reduced atherosclerotic plaque area by ~45% | [4] |

Sapienic Acid ((Z)-6-Hexadecenoic Acid): A Unique Fatty Acid of the Skin

Sapienic acid (16:1n-10) is a unique monounsaturated fatty acid that is the most abundant fatty acid in human sebum.[7] Its production is largely specific to human sebaceous glands.

Role in Skin Health

-

Antimicrobial Activity: Sapienic acid is a key component of the innate immune system at the skin surface, exhibiting potent antimicrobial activity, particularly against Staphylococcus aureus.[7]

-

Skin Barrier Function: It contributes to the maintenance of a healthy skin barrier. Low levels of sapienic acid have been associated with conditions like atopic dermatitis.[8]

Biosynthesis and Metabolism

Sapienic acid is synthesized from palmitic acid by the enzyme fatty acid desaturase 2 (FADS2) .[9] This is noteworthy as FADS2 is typically involved in the synthesis of polyunsaturated fatty acids. In sebaceous glands, specific mechanisms allow for the "repurposing" of FADS2 for sapienic acid production.[7]

Caption: Biosynthesis of palmitoleic and sapienic acids from palmitic acid.

Experimental Protocols

Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Flame Ionization Detection (GC-FID)

This protocol provides a general framework for the reliable quantification of fatty acids, including hexadecenoic acid isomers, in mammalian tissues.[10][11]

Objective: To determine the absolute amounts of various fatty acid species in total lipids or specific lipid classes from a mammalian tissue sample.

Workflow:

Caption: Workflow for fatty acid quantification.

Methodology:

-

Tissue Preparation: Homogenize frozen tissue samples to a fine powder using cryogenic pulverization to ensure efficient lipid extraction.

-

Lipid Extraction: Extract total lipids from the pulverized tissue using a standard method like the Bligh-Dyer or Folch method. This involves a chloroform/methanol/water solvent system to separate lipids from other cellular components.

-

Lipid Fractionation (Optional): To analyze fatty acids in specific lipid classes (e.g., phospholipids, triglycerides), fractionate the total lipid extract using solid-phase extraction (SPE).

-

Derivatization: Convert the fatty acids in the lipid extract (or fraction) to their volatile fatty acid methyl esters (FAMEs). This is a critical step for GC analysis. Use a reliable methylation kit that works efficiently for a wide range of fatty acids, including polyunsaturated ones, under mild conditions.

-

GC-FID Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID). Use a capillary column with a suitable stationary phase (e.g., (50%-cyanopropyl)-methylpolysiloxane) to achieve good separation of the different FAMEs.

-

Quantification: Identify and quantify the individual FAME peaks by comparing their retention times and peak areas to those of known FAME standards run under the same conditions. Use an internal standard for accurate quantification.

In Vivo Study of Palmitoleic Acid Effects in Mice

This protocol is based on a study investigating the effects of palmitoleic acid on obesity and hepatic steatosis in mice.[5]

Objective: To assess the metabolic effects of chronic oral administration of palmitoleic acid in a diet-induced obesity mouse model.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6J). Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 8 weeks).

-

Treatment Groups:

-

Control Group: Fed a low-fat diet.

-

HFD Group: Fed a high-fat diet.

-

HFD + Palmitoleic Acid Group: Fed a high-fat diet and supplemented with palmitoleic acid.

-

-

Supplementation: Administer pure palmitoleic acid (e.g., 300 mg/kg per day) or a vehicle control (e.g., water) via oral gavage for a defined period (e.g., the last 4 weeks of the HFD feeding).

-

Monitoring: Monitor body weight and food intake weekly.

-

Sample Collection: At the end of the experimental period, after fasting the mice, collect blood samples and harvest tissues of interest (e.g., liver, white adipose tissue).

-

Biochemical Analysis:

-

Serum: Analyze serum for levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (AST, ALT, γ-GT).

-

Liver: Measure liver mass and quantify triglyceride and total cholesterol content.

-

Adipose Tissue: Analyze adipocyte size (histology) and gene expression related to adipogenesis, lipogenesis, and inflammation (RT-qPCR).

-

Conclusion

While the specific biological role of (Z)-11-Hexadecenoic acid in mammals remains an open area for future research, the study of its isomers, palmitoleic acid and sapienic acid, has provided significant insights into the diverse functions of C16:1 monounsaturated fatty acids. Palmitoleic acid has emerged as a critical lipokine in the regulation of systemic metabolism and inflammation, with potential therapeutic applications in metabolic diseases. Sapienic acid plays a specialized role in cutaneous biology, contributing to the skin's innate immune defense. Further investigation is warranted to elucidate the complete spectrum of activities of all hexadecenoic acid isomers and their potential interplay in mammalian physiology.

References

- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipokine - Wikipedia [en.wikipedia.org]

- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolon.com [metabolon.com]

- 5. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 6. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography-Hydrogen Flame Ionization Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of cis-11-Hexadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Hexadecenoic acid (C16:1Δ11), a monounsaturated fatty acid, plays a role in various biological systems, including acting as a precursor in the biosynthesis of certain insect pheromones.[1] Its synthesis is a key example of fatty acid modification, involving the introduction of a double bond into a saturated fatty acid backbone. This technical guide provides a comprehensive overview of the biosynthetic pathway of cis-11-Hexadecenoic acid, with a focus on the core enzymatic processes, quantitative data, and detailed experimental methodologies for its study.

Core Biosynthetic Pathway

The biosynthesis of cis-11-Hexadecenoic acid is primarily accomplished through the action of a specific fatty acid desaturase enzyme. The key components of this pathway are:

-

Substrate: Palmitoyl-CoA (16:0-CoA), the activated form of palmitic acid. Palmitic acid is a common saturated fatty acid produced by the fatty acid synthase (FAS) complex.

-

Enzyme: Δ11-fatty-acid desaturase (EC 1.14.19.5), a membrane-bound enzyme that catalyzes the introduction of a cis-double bond between carbons 11 and 12 of the fatty acyl chain.[2] These enzymes are non-heme, di-iron containing proteins that utilize molecular oxygen and reducing equivalents to perform the desaturation reaction.

-

Cofactors: The desaturation reaction requires a source of electrons, which are typically transferred from NADH or NADPH via an electron transport chain involving cytochrome b5 reductase and cytochrome b5.[3]

The overall reaction can be summarized as:

Palmitoyl-CoA + NAD(P)H + H+ + O2 → cis-11-Hexadecenoyl-CoA + NAD(P)+ + 2H2O

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of cis-11-Hexadecenoic acid.

Quantitative Data

Quantitative analysis of the biosynthesis of cis-11-Hexadecenoic acid is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. While specific kinetic data for a Δ11-desaturase with palmitoyl-CoA as a substrate is not extensively available in the literature, data from closely related desaturases and product yields from recombinant systems provide valuable insights.

Table 1: Substrate Specificity of Various Fatty Acid Desaturases

| Enzyme Source | Desaturase Type | Primary Substrate(s) | Key Products | Reference |

| Trichoplusia ni | Δ11-Desaturase | Myristoyl-CoA (14:0), Palmitoyl-CoA (16:0) | (Z)-11-Tetradecenoic acid, (Z)-11-Hexadecenoic acid | [1][4] |

| Spodoptera littoralis | Δ11-Desaturase | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | (Z)-11-Hexadecenoic acid, (Z)-11-Octadecenoic acid | [4] |

| Thalassiosira pseudonana | Δ11-Desaturase | Palmitic acid (16:0) | 16:1Δ11 | [5][6] |

| Caenorhabditis elegans | FAT-5 (Δ9-Desaturase) | Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1Δ9) | [7] |

| Rat Lung Microsomes | Fatty Acid Desaturase | Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0) | Oleic acid, Palmitoleic acid | [8] |

Table 2: Yield of cis-11-Hexadecenoic Acid in Recombinant Yeast

| Host Organism | Expressed Desaturase | Substrate Provided | % cis-11-Hexadecenoic Acid of Total Fatty Acids | Reference |

| Saccharomyces cerevisiae | Spodoptera littoralis Δ11-Desaturase | Endogenous Palmitate | ~60% of C16:1 isomers | [4] |

| Saccharomyces cerevisiae | Trichoplusia ni Δ11-Desaturase | Endogenous Palmitate | Not explicitly quantified, but activity confirmed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of cis-11-Hexadecenoic acid biosynthesis.

Heterologous Expression of Δ11-Desaturase in Pichia pastoris

This protocol describes the expression of a His-tagged Δ11-desaturase in the methylotrophic yeast Pichia pastoris.

Materials:

-

P. pastoris expression vector (e.g., pPICZα A)

-

P. pastoris host strain (e.g., GS115)

-

Synthetic Δ11-desaturase gene with a C-terminal 6xHis-tag, codon-optimized for P. pastoris

-

Restriction enzymes and T4 DNA ligase

-

Electroporator and cuvettes

-

YPD, BMGY, and BMMY media

-

Methanol

Procedure:

-

Vector Construction: Subclone the synthetic Δ11-desaturase gene into the P. pastoris expression vector.

-

Transformation: Linearize the recombinant plasmid and transform it into competent P. pastoris cells via electroporation.

-

Selection: Plate the transformed cells on YPD agar plates containing the appropriate antibiotic for selection.

-

Expression: a. Inoculate a single colony into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6. b. Harvest the cells by centrifugation and resuspend in BMMY medium to an OD600 of 1.0 to induce protein expression. c. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction. d. Harvest cells for protein purification and analysis after 48-72 hours of induction.

Purification of His-tagged Δ11-Desaturase

This protocol outlines the purification of the His-tagged desaturase from yeast cell lysates.

Materials:

-

Yeast cell pellet from expression

-

Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography resin

-

Protease inhibitors

Procedure:

-

Cell Lysis: Resuspend the yeast cell pellet in lysis buffer containing protease inhibitors. Lyse the cells using a bead beater or high-pressure homogenizer.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

-

Binding: Incubate the clarified lysate with pre-equilibrated Ni-NTA resin.

-

Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Δ11-desaturase from the resin using the elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.

In Vitro Δ11-Desaturase Enzyme Assay

This protocol describes a method to determine the activity of the purified desaturase.

Materials:

-

Purified Δ11-desaturase

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.2)

-

Palmitoyl-CoA

-

NADH or NADPH

-

Cytochrome b5 and cytochrome b5 reductase (if not co-expressed)

-

Reaction quenching solution (e.g., 10% KOH in methanol)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified enzyme, cytochrome b5, and cytochrome b5 reductase.

-

Initiation: Start the reaction by adding Palmitoyl-CoA and NADH/NADPH.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Saponification and Methylation: Heat the mixture to saponify the fatty acyl-CoAs. Acidify and extract the free fatty acids. Convert the fatty acids to fatty acid methyl esters (FAMEs) using a suitable methylation reagent (e.g., BF3-methanol).

-

Analysis: Analyze the FAMEs by GC-MS to identify and quantify the product, cis-11-Hexadecenoic acid.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of fatty acid methyl esters.

Materials:

-

FAMEs sample in a volatile solvent (e.g., hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a polar column like a DB-23 or SP-2560)

-

FAME standards for identification and quantification.

Procedure:

-

Injection: Inject a small volume of the FAMEs sample into the GC.

-

Separation: Use a temperature program to separate the different FAMEs based on their boiling points and polarity.

-

Detection and Identification: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. Identify the peaks by comparing their retention times and mass spectra to those of known standards.

-

Quantification: Determine the amount of each fatty acid by integrating the peak area and comparing it to a standard curve generated from known concentrations of FAME standards.

Visualization of Experimental Workflow

References

- 1. Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]

- 3. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid desaturases from the microalga Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of fatty acid desaturase activity in rat lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 11-Hexadecenoic Acid: A Technical Guide to its Natural Sources, Dietary Intake, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hexadecenoic acid, a member of the monounsaturated omega-7 fatty acid family, is gaining significant attention within the scientific community. More commonly known as palmitoleic acid, this bioactive lipid has emerged as a key signaling molecule with profound implications for metabolic health and inflammation. This technical guide provides a comprehensive overview of the natural sources of this compound, its dietary intake, and the analytical methodologies used for its quantification. Furthermore, it delves into the signaling pathways modulated by this intriguing fatty acid, offering insights for researchers and professionals in drug development.

Natural Sources and Dietary Intake of this compound

This compound is found in a variety of natural sources, with particularly high concentrations in certain plant oils and marine life. The dietary intake of this fatty acid is largely dependent on the consumption of these specific foods. Below is a summary of the quantitative data on the this compound content in various natural sources.

Data Presentation: Quantitative Analysis of this compound in Food Sources

| Food Source | Scientific Name | This compound Content ( g/100g of food) | Notes |

| Nuts & Seeds | |||

| Macadamia Nuts, raw | Macadamia integrifolia | 12.98 | Varies by cultivar. |

| Macadamia Nuts, dry roasted | Macadamia integrifolia | 12.73 | |

| Oils | |||

| Sea Buckthorn Oil (pulp) | Hippophae rhamnoides | 19-42 | Concentration can vary significantly based on the variety and processing method. |

| Herring Oil | Clupea harengus | 9.64 | |

| Fish & Seafood | |||

| Sardines | Sardina pilchardus | ~1.5 (in oil) | Varies based on preparation. |

| Cisco | Coregonus artedi | 2.67 | |

| Diamond Mullet | Chelon parsia | 0.0141 | |

| Grey Grunt | Haemulon macrostomum | Not specified, but present | |

| Narrow-barred Spanish mackerel | Scomberomorus commerson | 0.0067 | |

| Dairy Products | |||

| Cow's Milk | Bos taurus | 0.054 (trans-palmitoleate as % of total fatty acids) | Contains both cis and trans isomers. |

| Ewe's Milk | Ovis aries | 0.080 (trans-palmitoleate as % of total fatty acids) | |

| Goat's Milk | Capra hircus | 0.041 (trans-palmitoleate as % of total fatty acids) | |

| Butter | Present | Quantitative data varies. | |

| Cheese | Present | Quantitative data varies. |

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in various matrices is crucial for research and clinical applications. The most common and validated method is gas chromatography (GC) following the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs).

Key Experimental Protocol: Lipid Extraction and FAMEs Analysis by Gas Chromatography (GC)

This protocol outlines the fundamental steps for the analysis of this compound in a food sample.

1. Lipid Extraction (Folch Method)

-

Objective: To isolate total lipids from the food matrix.

-

Procedure:

-

Homogenize a known weight of the food sample.

-

Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenized sample.

-

Agitate the mixture thoroughly to ensure complete lipid extraction.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

2. Saponification and Transesterification to FAMEs

-

Objective: To cleave fatty acids from the glycerol backbone and convert them to their methyl esters for GC analysis.

-

Procedure:

-

The extracted lipids are saponified by heating with a methanolic solution of sodium hydroxide or potassium hydroxide. This process liberates the fatty acids as their corresponding salts.

-

The free fatty acids are then esterified to FAMEs by adding a catalyst such as methanolic hydrogen chloride or boron trifluoride in methanol and heating the mixture.

-

The FAMEs are then extracted from the reaction mixture using an organic solvent like hexane.

-

3. Gas Chromatography (GC) Analysis

-

Objective: To separate, identify, and quantify the individual FAMEs.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

Procedure:

-

An internal standard (e.g., a fatty acid not expected to be in the sample, such as heptadecanoic acid, C17:0) is added to the FAME extract for accurate quantification.

-

A small volume of the FAME extract is injected into the GC.

-

The FAMEs are separated based on their boiling points and polarity as they travel through the column.

-

The retention time of each peak is compared to that of known FAME standards to identify the individual fatty acids, including this compound methyl ester.

-

The area under each peak is proportional to the concentration of the corresponding fatty acid, which is quantified by comparing it to the peak area of the internal standard.

-

Signaling Pathways of this compound

This compound is recognized as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic processes. Its effects are primarily mediated through the activation of key cellular sensors of energy status and lipid metabolism.

Diagram of the this compound Signaling Pathway

Diagram of the Experimental Workflow for this compound Analysis

Conclusion

This compound is a monounsaturated fatty acid with significant natural abundance in select dietary sources and important biological activities. Its role as a lipokine in modulating metabolic and inflammatory pathways presents a promising area for further research and potential therapeutic applications. The standardized analytical methods, primarily GC-based, allow for its reliable quantification in various biological and food matrices, which is essential for advancing our understanding of its physiological functions and dietary impact. This guide serves as a foundational resource for professionals seeking to explore the multifaceted nature of this compound.

An In-depth Technical Guide to 11-Hexadecenoic Acid Isomers: Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 11-hexadecenoic acid, with a primary focus on their natural occurrence, biosynthetic pathways, and the analytical methodologies required for their identification and quantification. This compound, a monounsaturated fatty acid, exists as cis and trans geometric isomers, with the cis isomer, often referred to as palmitvaccenic acid, being a notable precursor in the biosynthesis of insect pheromones. This document furnishes detailed experimental protocols for the extraction, derivatization, and analysis of these isomers using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, it presents quantitative data on their distribution in various natural sources and illustrates the key biosynthetic pathway leading to the formation of insect sex pheromones derived from (Z)-11-hexadecenoic acid. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, entomology, and drug development.

Introduction

Hexadecenoic acid (C16:1) comprises a family of monounsaturated fatty acids with various positional and geometric isomers, each exhibiting distinct biological roles. While palmitoleic acid (9-cis-hexadecenoic acid) and sapienic acid (6-cis-hexadecenoic acid) are well-studied for their roles in mammalian metabolism and skin immunity respectively, the isomers of this compound have garnered significant interest, particularly in the realm of chemical ecology as vital precursors to insect sex pheromones.[1][2][3] This guide focuses on the cis and trans isomers of this compound, detailing their presence in nature and the biochemical pathways that govern their synthesis and subsequent transformation.

Isomers of this compound

The two primary geometric isomers of this compound are:

-

(Z)-11-Hexadecenoic acid (cis-11-Hexadecenoic acid or Palmitvaccenic Acid): This isomer is a key intermediate in the biosynthesis of sex pheromones in numerous moth species.[1][4]

-

(E)-11-Hexadecenoic acid (trans-11-Hexadecenoic acid): This isomer is found in the fats of ruminant animals, arising from the biohydrogenation of unsaturated fatty acids in the rumen.[5][6]

Natural Occurrence of this compound Isomers

The distribution of this compound isomers is diverse, spanning across different biological kingdoms. The following tables summarize the quantitative data on their occurrence in various natural sources.

Table 1: Quantitative Occurrence of (Z)-11-Hexadecenoic Acid in Plants

| Plant Species | Plant Part | Concentration (% of total fatty acids) | Reference |

| Nicotiana benthamiana (transgenic) | Leaves | 17.6% | [7] |

| Gevuina avellana | Seed Oil | 25.4% (as 11-12 hexadecenoic acid) | |

| Gleditsia triacanthos | Seed Oil | 22.0% (as 11-12 hexadecenoic acid) | |

| Salvia blepharochlaena | Seed Oil | 0.6% | [8] |

| Beauprea balansae | Seed Oil | 0.6% | [8] |

| Solieria pacifica (Red Alga) | Total Fatty Acids | 9.0% | [9] |

Table 2: Quantitative Occurrence of (Z)-11-Hexadecenoic Acid as a Pheromone Precursor in Insects

| Insect Species | Pheromone Component Derived from (Z)-11-Hexadecenoic Acid | Precursor Concentration/Ratio | Reference |

| Heliothis virescens | (Z)-11-Hexadecenal | Major precursor | [1][2] |

| Heliothis subflexa | (Z)-11-Hexadecenal, (Z)-11-Hexadecenol, (Z)-11-Hexadecenyl acetate | Major precursor | [1] |

| Agrotis segetum | (Z)-11-Hexadecenol | Predominant desaturation product from palmitic acid | [3][4] |

| Helicoverpa armigera | (Z)-11-Hexadecenal | Major pheromone component | [10] |

Table 3: Quantitative Occurrence of trans-11-Hexadecenoic Acid in Ruminant Fats

| Ruminant Product | Isomer | Concentration Range (% of total trans fatty acids) | Reference |

| Ruminant Milk and Meat Fat | trans-Palmitoleic acid (trans-9-16:1) and other trans-16:1 isomers | Variable, generally lower than trans-vaccenic acid | [6][11][12] |

Biosynthesis of (Z)-11-Hexadecenal from Palmitic Acid

In many moth species, the biosynthesis of the major sex pheromone component, (Z)-11-hexadecenal, begins with the common saturated fatty acid, palmitic acid (16:0). This pathway involves a series of enzymatic steps, with (Z)-11-hexadecenoic acid serving as a critical intermediate.

References

- 1. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Impact of Ruminant Trans Fatty Acids on Human Health: Important Aspects to Consider - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. PlantFAdb: 16:1-delta-11c; this compound, (11Z)-; this compound, (Z)-; (11Z)-11-Hexadecenoic acid; (Z)-11-Hexadecenoic acid; Hexadec-11(Z)-enoic acid; cis-11-Hexadecenoic acid; -delta-11-Hexadecenoic acid [fatplants.net]

- 9. Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rms.umz.ac.ir [rms.umz.ac.ir]

- 11. Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [agris.fao.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-11-Hexadecenoic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-11-Hexadecenoic acid, a monounsaturated fatty acid, is a molecule of interest in various biological contexts, from its role as a pheromone precursor in insects to its involvement in mammalian lipid metabolism. This technical guide provides a comprehensive overview of its physical and chemical properties, details its known biological significance and associated pathways, and outlines key experimental methodologies for its study. All quantitative data are presented in structured tables for clarity, and relevant biological and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Trans-11-Hexadecenoic acid, also known as (E)-hexadec-11-enoic acid, is a C16 monounsaturated fatty acid.[1] While it is often found in nature alongside its cis-isomer, its distinct stereochemistry influences its physical properties and biological activity.[2]

General Properties

A summary of the general chemical and physical properties of 11-hexadecenoic acid is provided in Table 1. It is important to note that many commercially available samples are a mixture of cis and trans isomers.[3][4] The physical state can be described as a colorless to pale yellow liquid or a solid, likely dependent on the specific isomer ratio and temperature.[2][5]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-hexadec-11-enoic acid | [1] |

| Synonyms | trans-Palmitvaccenic acid, Lycopodic acid | [2][6] |

| CAS Number | 73292-39-4 (trans-isomer) | [6] |

| 2271-34-3 (mixed isomers) | [2][3] | |

| Molecular Formula | C₁₆H₃₀O₂ | [3][7] |

| Molecular Weight | 254.41 g/mol | [3][7] |

| Physical State | Colorless to pale yellow liquid or solid | [2][5] |

| Solubility | Soluble in ethanol, chloroform, and hexane | [4] |

Quantitative Physicochemical Data

Table 2: Quantitative Physicochemical Properties of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | Not available for pure trans-isomer | ||

| Boiling Point | Not available for pure trans-isomer | Estimated for (Z)-isomer: ~265.8 °C | [8] |

| Density | Not available for pure trans-isomer | ||

| XLogP3 | 6.1 | Computed | [1] |

Biological Significance and Signaling Pathways

Trans-11-Hexadecenoic acid plays a role in both insect and mammalian biology. Its functions range from chemical communication to being an intermediate in fatty acid metabolism.

Pheromone Biosynthesis in Moths

In several moth species, including Heliothis virescens, (Z)-11-hexadecenoic acid is a key precursor to the major sex pheromone component, (Z)-11-hexadecenal.[9][10] This biosynthesis primarily occurs in the pheromone gland of the female moth. The pathway is initiated from palmitic acid (a saturated C16 fatty acid) and is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[10][11]

The key enzymatic step is the introduction of a double bond at the delta-11 position of palmitic acid by the enzyme delta-11 desaturase.[9] The resulting (Z)-11-hexadecenoic acid is then further metabolized to the final pheromone components.

Mammalian Fatty Acid Metabolism

In mammals, trans fatty acids are primarily obtained from dietary sources, such as industrially hydrogenated vegetable oils and dairy products.[12] The metabolism of trans-11-hexadecenoic acid is integrated into the general fatty acid metabolic pathways.[13] These pathways involve beta-oxidation for energy production and incorporation into complex lipids like phospholipids and triglycerides.[13][14] The presence of trans fatty acids can influence the fluidity of cell membranes and may compete with essential fatty acids for enzymatic processing, potentially affecting downstream signaling cascades.[14]

Experimental Protocols

The study of trans-11-Hexadecenoic acid involves its synthesis, purification from complex mixtures, and analytical identification and quantification.

Synthesis

The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes, including trans-unsaturated fatty acids.[15] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To synthesize trans-11-hexadecenoic acid, an appropriate C5 aldehyde and a C11 phosphonium salt would be required, with reaction conditions favoring the formation of the trans-isomer.

Purification

Isolating trans-11-Hexadecenoic acid from biological samples or synthetic reaction mixtures often requires a combination of purification techniques.

-

Low-Temperature Crystallization: This method separates fatty acids based on their differential solubility at low temperatures. Saturated and trans-monounsaturated fatty acids generally have higher melting points and will crystallize out of a solvent at warmer temperatures than their cis-unsaturated counterparts.[16][17]

-

Urea Complexation: Urea can form crystalline inclusion complexes with saturated and monounsaturated fatty acids, while polyunsaturated fatty acids are typically excluded. This allows for the enrichment of unsaturated fatty acids from a mixture.[18][19]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids.[20] Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis.[20]

A typical GC-MS protocol for fatty acid analysis involves:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system such as chloroform:methanol.[20]

-

Saponification and Methylation: The extracted lipids are saponified to release the free fatty acids, which are then methylated to form FAMEs.

-

GC Separation: The FAMEs are separated on a capillary column based on their boiling points and polarity.

-

MS Detection: The separated FAMEs are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification based on their fragmentation patterns.

-

Quantification: The abundance of each fatty acid is determined by comparing its peak area to that of an internal standard.[20]

Conclusion

Trans-11-Hexadecenoic acid is a multifaceted molecule with important roles in chemical ecology and fundamental lipid metabolism. While much is known about its biological functions, particularly as a pheromone precursor, further research is needed to fully elucidate its specific physical properties and its precise metabolic impact in mammals. The methodologies outlined in this guide provide a framework for researchers to further investigate this intriguing fatty acid and its potential implications in various fields of study.

References

- 1. This compound | C16H30O2 | CID 5312413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2271-34-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, (92% cis, 8% trans), Monounsaturated fatty acid (CAS 2271-34-3) | Abcam [abcam.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. hmdb.ca [hmdb.ca]

- 7. larodan.com [larodan.com]

- 8. (Z)-11-hexadecenoic acid, 2416-20-8 [thegoodscentscompany.com]

- 9. slunik.slu.se [slunik.slu.se]

- 10. Evidence for two-step regulation of pheromone biosynthesis by the pheromone biosynthesis-activating neuropeptide in the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) Receptor of Heliothis virescens: Identification, Functional Expression, and Structure-Activity Relationships of Ligand Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ukm.my [ukm.my]

- 17. aocs.org [aocs.org]

- 18. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 19. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

Role of 11-Hexadecenoic acid in lipid metabolism

An In-depth Technical Guide on the Role of 11-Hexadecenoic Acid in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monounsaturated fatty acid, is a lesser-known isomer of the C16:1 family. While its counterparts, palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), have been the subject of growing research, the specific role of this compound (also known as palmitvaccenic acid, 16:1n-5) in mammalian lipid metabolism remains largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound. It delves into its identity, known biosynthetic pathways in lower organisms, and potential, inferred roles in mammalian lipid metabolism based on the functions of related monounsaturated fatty acids. This document also presents adaptable experimental protocols for its study, including analytical methods and metabolic tracing techniques. By highlighting the existing knowledge gaps, this guide aims to stimulate further research into the potential significance of this compound in health and disease.

Introduction: The Emerging Significance of Hexadecenoic Acid Isomers

Monounsaturated fatty acids (MUFAs) are not merely structural components of cellular membranes but also act as critical signaling molecules in a variety of metabolic processes. The C16:1 family of fatty acids, in particular, has garnered significant attention for its diverse biological activities. The position of the double bond in the acyl chain dictates the molecule's three-dimensional structure and its interactions with enzymes and receptors, leading to distinct physiological outcomes. While palmitoleic acid has been identified as a "lipokine" with beneficial effects on insulin sensitivity and inflammation, and sapienic acid is recognized for its role in skin immunity, the biological functions of other isomers, such as this compound, are still in the early stages of investigation. This guide focuses on consolidating the available information on this compound and providing a framework for future research.

Biochemical Profile of this compound

-

Nomenclature: this compound, cis-11-Hexadecenoic acid, Palmitvaccenic acid

-

Fatty Acid Notation: 16:1n-5

-

Molecular Formula: C₁₆H₃₀O₂

-

Molecular Weight: 254.41 g/mol

-

Chemical Structure: A sixteen-carbon monounsaturated fatty acid with the double bond located between carbons 11 and 12 from the carboxyl end.

Biosynthesis and Metabolism

The primary biosynthetic pathway for this compound in mammals is not well established. However, studies in other organisms provide some clues. In the arbuscular mycorrhiza fungus Rhizophagus irregularis, this compound (palmitvaccenic acid) is synthesized by an OLE1-like desaturase, which shows substrate specificity for C15-C18 acyl groups, particularly C16:0 (palmitic acid).

In mammals, it is plausible that this compound could be synthesized through the elongation of shorter-chain fatty acids or the desaturation of palmitic acid by a yet-to-be-identified desaturase with Δ11 activity. Alternatively, it could be a product of the partial beta-oxidation of longer-chain monounsaturated fatty acids. For instance, trans-palmitoleic acid (16:1n-7) can be endogenously produced from the partial β-oxidation of dietary vaccenic acid (18:1n-7). A similar pathway could potentially exist for the cis-isomers.

Proposed Metabolic Pathway for this compound

Caption: Proposed metabolic pathways for this compound in mammals.

Potential Roles in Lipid Metabolism and Signaling

Due to the scarcity of direct evidence, the roles of this compound in mammalian lipid metabolism are largely inferred from studies on other MUFAs.

Influence on Lipid Profiles

Monounsaturated fatty acids are known to influence circulating lipid levels. For example, palmitoleic acid has been associated with both beneficial and detrimental changes in lipid profiles, including lower LDL cholesterol and higher HDL cholesterol, but also higher triglycerides.[1][2] It is plausible that this compound could exert similar effects, although further research is needed to confirm this.

Anti-inflammatory Properties

Several hexadecenoic acid isomers have demonstrated anti-inflammatory properties.[3][4] For instance, 10(Z)-hexadecenoic acid, isolated from Mycobacterium vaccae, suppresses LPS-induced inflammation in macrophages through a PPARα-dependent mechanism.[5][6] Given this, this compound may also possess anti-inflammatory activities, a hypothesis that warrants investigation.

Signaling Pathways

MUFAs can act as signaling molecules, influencing pathways that regulate metabolism and cell growth.

-

Insulin Signaling: Dietary MUFAs have been shown to preserve the IRS-1/PI3K insulin signaling pathway in skeletal muscle, in contrast to saturated fatty acids which impair it.[7]

-

PPARα Activation: As mentioned, other C16:1 isomers can activate PPARα, a key regulator of fatty acid oxidation.

-

Gene Expression: Palmitoleic acid has been shown to downregulate lipogenic genes (e.g., SREBP-1c, SCD-1, FAS) and upregulate fatty acid β-oxidation enzymes (e.g., CPT1A, ACOX1) in a dose-dependent manner.[8][9]

The following diagram illustrates a potential signaling pathway for this compound, based on known MUFA signaling.

Caption: Potential signaling pathways influenced by this compound.

Quantitative Data

Specific quantitative data on the effects of this compound on lipid metabolism are extremely limited. The following table summarizes data on the levels of hexadecenoic acid isomers in human plasma cholesteryl esters and red blood cell (RBC) membrane phospholipids in lean versus morbidly obese individuals. While this data does not isolate the effects of this compound, it provides context for the C16:1 family in a metabolic disease state.

| Fatty Acid | Lean (n=50) - RBC PL (% mol) | Morbidly Obese (n=50) - RBC PL (% mol) | p-value | Lean (n=50) - Plasma CE (% mol) | Morbidly Obese (n=50) - Plasma CE (% mol) | p-value |

| Palmitoleic acid (9cis-16:1) | 0.58 ± 0.03 | 0.94 ± 0.05 | ≤ 0.0001 | 3.52 ± 0.20 | 4.34 ± 0.27 | ≤ 0.05 |

| Sapienic acid (6cis-16:1) | 0.03 ± 0.003 | 0.07 ± 0.005 | ≤ 0.0001 | 0.07 ± 0.006 | 0.04 ± 0.004 | < 0.0001 |

Data adapted from Ferreri et al., PLoS One, 2016.[10][11][12][13]

Experimental Protocols

Investigating the role of this compound requires robust experimental methodologies. The following are adaptable protocols for its analysis and metabolic tracing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

This protocol allows for the quantification of this compound in biological samples.

Objective: To determine the concentration of this compound in tissues or cells.

Methodology:

-

Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer method (chloroform:methanol:water).

-

Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF₃-methanol to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a polar capillary column (e.g., SP-2560).

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

Detect the eluting FAMEs using a mass spectrometer.

-

Identify this compound methyl ester by its retention time and mass spectrum compared to a known standard.

-

Quantify using an internal standard (e.g., C17:0).

-

Caption: Workflow for the analysis of this compound using GC-MS.

Stable Isotope Tracing of this compound Metabolism

This protocol uses stable isotope-labeled this compound to trace its metabolic fate.

Objective: To determine the incorporation of this compound into complex lipids and its conversion to other fatty acids.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest (e.g., adipocytes, hepatocytes) to the desired confluency.

-

Incubate the cells with medium containing a stable isotope-labeled form of this compound (e.g., ¹³C₁₆-11-hexadecenoic acid).

-

-

Metabolite Extraction: After the desired incubation time, quench metabolism and extract lipids as described in the GC-MS protocol.

-

LC-MS/MS Analysis:

-

Separate the lipid classes using liquid chromatography.

-

Analyze the lipid species by tandem mass spectrometry to identify and quantify the incorporation of the stable isotope label into various lipid molecules.

-

-

Data Analysis: Determine the fractional contribution of this compound to the synthesis of different lipid species and its potential elongation or desaturation products.

Caption: Experimental workflow for tracing the metabolism of this compound.

Conclusion and Future Directions

The role of this compound in lipid metabolism is a nascent field of research with significant potential. While direct evidence of its function in mammals is currently lacking, the established importance of other C16:1 isomers suggests that this compound may also possess important biological activities. Future research should focus on:

-

Elucidating the biosynthetic pathway of this compound in mammals.

-

Conducting in vitro and in vivo studies to determine its effects on lipid profiles, inflammation, and insulin sensitivity.

-

Identifying the specific enzymes and receptors that interact with this compound.

-

Investigating its potential as a biomarker for metabolic diseases.

By employing the experimental approaches outlined in this guide, researchers can begin to unravel the mysteries of this understudied fatty acid and its potential contributions to metabolic health and disease.

References

- 1. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurisotop.com [eurisotop.com]

- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. Dietary monounsaturated fatty acids but not saturated fatty acids preserve the insulin signaling pathway via IRS-1/PI3K in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 12. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 13. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palmitvaccenic Acid: From Discovery to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitvaccenic acid, a monounsaturated omega-7 fatty acid, has garnered increasing interest in the scientific community. Initially identified as a minor component of animal fats and various microorganisms, its unique biological roles are now coming to light. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of palmitvaccenic acid. It details the experimental protocols that have been instrumental in its isolation and characterization, and explores its distribution across different biological kingdoms. Furthermore, this document elucidates the known signaling pathways involving this intriguing fatty acid and its precursors, offering insights for researchers in lipidomics, microbiology, and drug development.

Introduction

Palmitvaccenic acid, systematically known as (11Z)-hexadec-11-enoic acid, is a 16-carbon monounsaturated fatty acid. Its discovery and history are intertwined with the broader exploration of fatty acid chemistry and biochemistry in the mid-20th century. While not as abundant as its isomer, palmitoleic acid, palmitvaccenic acid is now recognized for its presence in a diverse range of organisms, from bacteria and fungi to mammals, and for its specific biological functions, particularly in symbiotic relationships. This guide aims to provide a detailed technical resource on the core aspects of palmitvaccenic acid, catering to the needs of researchers and professionals in related scientific fields.

Discovery and History

The definitive first isolation and characterization of palmitvaccenic acid is not attributed to a single, seminal publication but rather emerged from the extensive work on the composition of fats and oils in the mid-20th century. The research group of R. P. Hansen, F. B. Shorland, and N. J. Cooke at the Fats Research Laboratory in New Zealand were pioneers in the detailed analysis of fatty acids from butterfat and other animal fats during the 1950s and 1960s. While they are credited with the isolation of numerous other fatty acids, their work on hexadecenoic acid isomers laid the groundwork for the identification of different positional isomers, including the Δ11 variant. The name "vaccenic" was first used in 1928 for an 18-carbon trans-fatty acid found in animal fats and butter, derived from the Latin word vacca for cow.[1][2] The "palmit-" prefix was later applied to the 16-carbon analogue.

Early investigations into the fatty acid composition of various natural sources were challenging due to the limitations of analytical techniques. The development of gas-liquid chromatography (GLC) and later, gas chromatography-mass spectrometry (GC-MS), were pivotal in separating and identifying individual fatty acid isomers, including palmitvaccenic acid, with greater accuracy.

Physicochemical Properties

Palmitvaccenic acid is a liquid at room temperature and is soluble in organic solvents such as ethanol, chloroform, and hexane.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | (11Z)-hexadec-11-enoic acid | |

| Common Names | Palmitvaccenic acid, cis-11-Hexadecenoic acid | [3] |

| CAS Number | 2416-20-8 | [3] |

| Molecular Formula | C₁₆H₃₀O₂ | [3] |

| Molecular Weight | 254.41 g/mol | [3] |

| Appearance | Liquid | [1] |

| Solubility | Soluble in ethanol, chloroform, hexane | [1] |

| Boiling Point | Not definitively reported for the pure acid. | |

| Density | Not definitively reported for the pure acid. The related aldehyde, cis-11-hexadecenal, has a density of 0.963 g/mL at 20 °C. | |

| Refractive Index | Not definitively reported for the pure acid. The related aldehyde, cis-11-hexadecenal, has a refractive index of n20/D 1.455. |

Distribution in Nature

Palmitvaccenic acid is found across various biological kingdoms, often as a minor component of the total fatty acids. Its concentration can vary significantly depending on the organism and environmental conditions.

| Organism Type | Species/Source | Concentration (% of total fatty acids) | Reference |

| Fungi | Rhizophagus irregularis (Arbuscular Mycorrhizal Fungi) | Can be a major component | [4] |

| Pisolithus tinctorius (Ectomycorrhizal Fungi) | Low amounts | [5] | |

| Laccaria bicolor (Ectomycorrhizal Fungi) | Low amounts | [5] | |

| Bacteria | Cytophaga hutchinsonii | Present | [5] |

| Lactobacillus spp. | Present | [5] | |

| Animals | Ewe milk fat | Levels increase with certain dietary supplements | [1] |

| Foal intramuscular fat | Present | [1] |

Experimental Protocols

The isolation and characterization of palmitvaccenic acid have been made possible through the development of sophisticated analytical techniques. The following sections detail the methodologies for key experiments.

Isolation and Extraction of Fatty Acids

A common method for extracting total lipids from biological samples is a modification of the Folch method.

Protocol: Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., fungal mycelium, bacterial cells, or tissue) in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge to separate the phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Protocol: FAMEs Preparation

-

Transesterification: The dried lipid extract is resuspended in a solution of 2% sulfuric acid in methanol.

-

Heating: The mixture is heated at 80°C for 1 hour in a sealed vial.

-

Extraction: After cooling, hexane and water are added to the vial. The mixture is vortexed and then centrifuged to separate the phases.

-

Collection: The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for separating and identifying individual fatty acid methyl esters.

Protocol: GC-MS Analysis of FAMEs

-

Injection: An aliquot of the FAMEs solution in hexane is injected into the GC.

-

Separation: The FAMEs are separated on a capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) based on their boiling points and polarity. The oven temperature is programmed to ramp up gradually to allow for the separation of different FAMEs.

-

Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific fatty acid methyl ester by comparison to a spectral library. The double bond position in monounsaturated fatty acids can be determined by derivatization (e.g., with dimethyl disulfide) followed by GC-MS analysis.

Signaling Pathways

While specific signaling pathways directly initiated by palmitvaccenic acid are not yet well-elucidated, its biosynthesis and the broader roles of unsaturated fatty acids in biological signaling provide important context.

Biosynthesis of Palmitvaccenic Acid in Rhizophagus irregularis

In the arbuscular mycorrhizal fungus Rhizophagus irregularis, palmitvaccenic acid is synthesized from palmitic acid via a desaturation reaction catalyzed by an OLE1-like desaturase.[4] This fungus is a fatty acid auxotroph, meaning it relies on its plant host for the supply of precursor fatty acids.[6][7][8] The plant provides palmitic acid, which is then converted to palmitvaccenic acid by the fungus.

Potential Roles in Plant-Microbe Interactions

Unsaturated fatty acids and their derivatives are known to act as signaling molecules in the complex interactions between plants and microbes.[9] They can modulate plant defense responses and influence the outcome of pathogenic or symbiotic relationships.[2] The production of palmitvaccenic acid by arbuscular mycorrhizal fungi may play a role in establishing and maintaining the symbiotic relationship with the host plant, although the precise mechanisms are still under investigation.

General Fatty Acid Signaling in Fungi

In fungi, fatty acids and their metabolites are involved in various signaling pathways that regulate growth, development, and virulence.[10] For instance, the ratio of saturated to unsaturated fatty acids is crucial for maintaining membrane fluidity, which in turn affects the function of membrane-bound signaling proteins. While direct evidence for palmitvaccenic acid's role in these pathways is limited, its presence suggests it could contribute to these fundamental cellular processes.

Conclusion and Future Directions

Palmitvaccenic acid, once an obscure fatty acid, is now emerging as a molecule of significant biological interest. Its discovery and characterization have been driven by advancements in analytical chemistry, and its unique distribution in nature, particularly its abundance in arbuscular mycorrhizal fungi, points to specialized biological roles. While much has been learned about its biosynthesis, its specific functions in signaling and its impact on host-microbe interactions remain fertile areas for future research. A deeper understanding of the signaling pathways involving palmitvaccenic acid could open new avenues for applications in agriculture, biotechnology, and medicine. Further investigation into its historical discovery may also provide valuable context for its place in the broader field of lipid research.